
(4-((2,5-Diethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“(4-((2,5-Diethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone” is a chemical compound with the molecular formula C20H26N2O6S . It has been studied for its antibacterial activity .
Molecular Structure Analysis
The molecular structure of this compound consists of a piperazine ring, which is a heterocyclic amine, attached to a furan ring, which is a heterocyclic ether. The piperazine ring is also attached to a sulfonyl group, which is a functional group consisting of a sulfur atom bonded to two oxygen atoms .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C20H26N2O6S), average mass (422.495 Da), and monoisotopic mass (422.151154 Da) .
作用機序
The mechanism of action of (4-((2,5-Diethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone involves the inhibition of specific enzymes or receptors in the body. It interacts with the target protein and blocks its activity, leading to a therapeutic effect. The exact mechanism of action for this compound is still under investigation, but it is believed to involve the modulation of neurotransmitter systems in the brain.
Biochemical and Physiological Effects:
This compound has been shown to have a range of biochemical and physiological effects. It has been found to improve cognitive function and memory in animal models of Alzheimer's disease. It has also been shown to reduce the symptoms of schizophrenia in human clinical trials. Additionally, it has been found to have anti-inflammatory and analgesic properties.
実験室実験の利点と制限
One of the main advantages of (4-((2,5-Diethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone is its specificity for the target protein, which reduces the risk of off-target effects. It is also relatively easy to synthesize and purify, making it a useful tool for laboratory experiments. However, one limitation of this compound is its high cost, which may limit its use in some research settings.
将来の方向性
There are several future directions for research on (4-((2,5-Diethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone. One area of interest is its potential use in treating other neurological disorders, such as Parkinson's disease and multiple sclerosis. Another direction is the investigation of its mechanism of action and the development of more specific and potent analogs. Additionally, this compound may have applications in the development of new antiviral and anticancer drugs.
Conclusion:
In conclusion, this compound is a novel drug candidate that has shown promising results in scientific research applications. Its unique synthesis method and specificity for the target protein make it a useful tool for laboratory experiments. Further research is needed to fully understand its mechanism of action and potential therapeutic applications.
合成法
The synthesis of (4-((2,5-Diethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone involves the use of a computer algorithm that designs the molecule based on the desired pharmacological properties. The algorithm takes into account the molecular structure of the target protein and predicts the interactions between the protein and the drug candidate. The molecule is then synthesized using a combination of chemical reactions and purification techniques.
科学的研究の応用
(4-((2,5-Diethoxy-4-methylphenyl)sulfonyl)piperazin-1-yl)(furan-2-yl)methanone has been studied extensively in scientific research applications and has shown promising results in various fields. It has been found to be effective in treating neurological disorders such as Alzheimer's disease and schizophrenia. It has also shown potential in treating cancer and viral infections.
特性
IUPAC Name |
[4-(2,5-diethoxy-4-methylphenyl)sulfonylpiperazin-1-yl]-(furan-2-yl)methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26N2O6S/c1-4-26-17-14-19(18(27-5-2)13-15(17)3)29(24,25)22-10-8-21(9-11-22)20(23)16-7-6-12-28-16/h6-7,12-14H,4-5,8-11H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVSPPODFNLLQQP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=C(C=C1C)OCC)S(=O)(=O)N2CCN(CC2)C(=O)C3=CC=CO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26N2O6S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

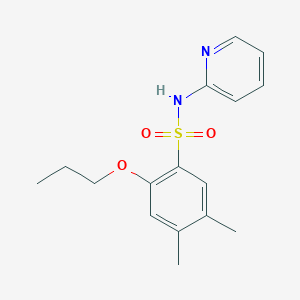
![Ethyl 4-[(4,5-dimethyl-2-propoxyphenyl)sulfonyl]piperazinecarboxylate](/img/structure/B497720.png)
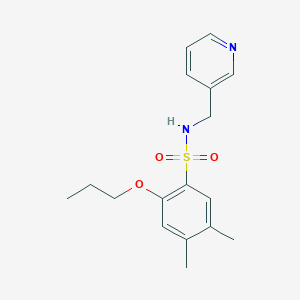

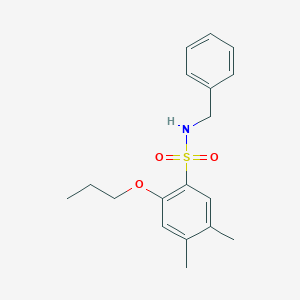
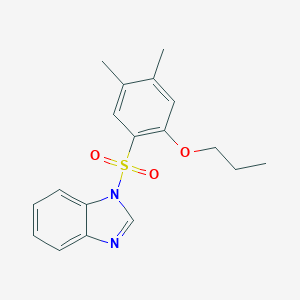

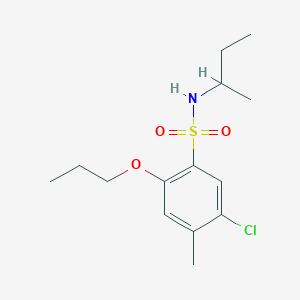
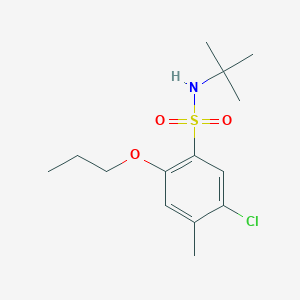
amine](/img/structure/B497733.png)
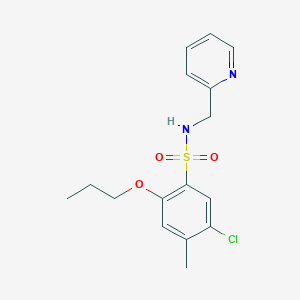


![5-Chloro-4-methyl-1-[(2-methylimidazolyl)sulfonyl]-2-propoxybenzene](/img/structure/B497740.png)